ARQ-171 is a small molecule compound developed as a second-generation E2F1 pathway activator, primarily investigated for its potential antineoplastic (anti-cancer) activity. The compound was created by ArQule, which has since become part of Merck & Co. and Roche. It functions by stimulating the expression of E2F transcription factor 1, a critical regulator of the cell cycle, particularly in the transition from the G1 phase to the S phase. This mechanism is significant in cancer therapy because the E2F1 pathway is often down-regulated in cancer cells, leading to uncontrolled cell growth and tumor progression.
ARQ-171 is classified as an E2F1 pathway activator and falls under the category of antineoplastic agents. It is characterized by its ability to induce cell cycle arrest in cancer cells with irreparable DNA damage while allowing normal cells to proceed with division. This selective action positions ARQ-171 as a promising candidate for targeted cancer therapies.
The synthesis of ARQ-171 employs advanced organic chemistry techniques, including:
These synthetic routes are optimized for high yield and purity, often utilizing techniques such as recrystallization or chromatography for purification purposes.
The synthesis process requires careful control of reaction conditions, including temperature and pressure, to achieve optimal results. The presence of catalysts can also significantly influence reaction rates and outcomes, necessitating precise experimental design.
ARQ-171's molecular structure is characterized by its specific arrangement of atoms that facilitate its function as an E2F1 pathway activator. While detailed structural data is not provided in the sources, it is noted that the compound shares structural similarities with other compounds targeting the E2F pathway.
ARQ-171 undergoes several chemical reactions that are pivotal for its activation of the E2F1 pathway. These reactions typically involve interactions with cellular components that modulate gene expression related to cell cycle regulation and apoptosis.
The compound's reactivity is influenced by environmental factors such as temperature and pressure, which can alter reaction mechanisms and kinetics significantly. Understanding these interactions is crucial for predicting ARQ-171's behavior in biological systems.
ARQ-171 activates the E2F1-mediated checkpoint process independently of p53-mediated tumor suppression. By inducing the expression of E2F transcription factor 1, it promotes cell cycle progression while selectively inducing apoptosis in cancer cells with significant DNA damage. This dual mechanism allows ARQ-171 to potentially restore normal cell cycle regulation in malignant tissues .
ARQ-171's chemical properties include its reactivity profile, which is influenced by various factors such as pH, temperature, and the presence of solvents or catalysts during reactions. These properties are critical for understanding how ARQ-171 interacts within biological systems and its potential therapeutic effects.
ARQ-171 has been primarily explored for its applications in oncology as a treatment for various solid tumors. Its unique mechanism of activating the E2F1 pathway positions it as a potential therapeutic agent capable of restoring normal cell cycle regulation in cancerous tissues. Although it has shown promise in early-phase clinical trials, further research is necessary to fully establish its efficacy and safety profile .
ARQ-171 is an investigational small molecule compound designed to exploit the molecular vulnerabilities of cancer cells by targeting the DNA damage response (DDR) and apoptotic machinery. Its mechanism centers on restoring defective checkpoint controls in malignant cells, leading to selective cytotoxicity. This section details its pharmacodynamic actions at the molecular level.
ARQ-171 exerts its anticancer effects primarily through direct engagement with the transcription factor E2F-1, a master regulator of cell cycle progression and apoptosis. Under physiological conditions, E2F-1 activity is tightly controlled by the retinoblastoma protein (pRB), which sequesters it during the G1 phase of the cell cycle. Upon pRB phosphorylation, E2F-1 is released and activates genes essential for DNA synthesis and S-phase entry [6] [9].
In cancer cells, RB1 gene mutations or cyclin-dependent kinase (CDK) hyperactivation disrupt this regulation, resulting in constitutive E2F-1 activity and uncontrolled proliferation. ARQ-171 capitalizes on this dysregulation by modulating E2F-1’s function within the DDR. Specifically, it promotes E2F-1 stabilization and enhances its transcriptional activity toward pro-apoptotic target genes (e.g., APAF1, CASP7, P73) rather than proliferative targets (e.g., CCNE1, DHFR) [6] [9]. Chromatin immunoprecipitation studies confirm that DNA damage triggers E2F-1 recruitment to apoptotic gene promoters, a process potentiated by ARQ-171 [9].
Table 1: E2F-1 Target Genes Modulated by ARQ-171
Gene | Function | Regulation by ARQ-171 | Biological Outcome |
---|---|---|---|
P73 | p53 homolog; apoptosis inducer | Upregulated | Caspase activation |
APAF1 | Apoptosome component | Upregulated | Mitochondrial apoptosis |
CASP7 | Executioner caspase | Upregulated | Proteolytic cell death |
CCNE1 | G1/S phase cyclin | Suppressed | Cell cycle arrest |
ARQ-171 triggers a sustained DDR by inducing lethal DNA double-strand breaks (DSBs) and impairing repair machinery. The compound activates ataxia-telangiectasia mutated (ATM) and ATM-Rad3-related (ATR) kinases, which phosphorylate histone H2AX (γH2AX)—a marker of DSBs—and amplify E2F-1 stabilization [3] [6]. Phosphorylated E2F-1 accumulates in the nucleus and recruits DDR components like TopBP1 and BRCA1 to damage sites, creating a feed-forward loop that intensifies checkpoint signaling [6].
Concurrently, ARQ-171 disrupts DNA repair pathways:
This dual action—damage induction and repair suppression—creates irreparable genomic stress, triggering cell death.
Table 2: Key DDR Proteins Affected by ARQ-171
Protein | Role in DDR | Effect of ARQ-171 | Consequence |
---|---|---|---|
ATM/ATR | DSB sensing; kinase activation | Activated | γH2AX foci formation |
BRCA1 | HR-mediated repair | Downregulated | Reduced HR fidelity |
Ku70/Ku80 | NHEJ initiation | Inhibited binding | Impaired DSB ligation |
CHK2 | E2F-1 phosphorylation | Activated | E2F-1 stabilization |
Persistent DDR activation by ARQ-171 switches E2F-1’s output from proliferative to apoptotic. Central to this transition is p73—a p53 family transcription factor directly transactivated by E2F-1. p73 then upregulates pro-apoptotic Bcl-2 proteins (e.g., BAX, PUMA), inducing mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase-9/7 activation [9]. ARQ-171 enhances p73 acetylation, a prerequisite for E2F-1 binding to the P73 promoter [9].
Additionally, ARQ-171 promotes apoptosome assembly by elevating Apaf-1 levels. This scaffolds caspase-9 activation, which cascades to effector caspases (e.g., caspase-3/7), executing programmed cell death. Crucially, this pathway operates independently of p53, making ARQ-171 effective in p53-mutant tumors [3] [9].
ARQ-171’s selectivity arises from cancer-specific E2F-1 hyperactivation and DDR deficiencies:
Table 3: Apoptotic Effectors in ARQ-171-Induced Cell Death
Effector | Activation Mechanism | Downstream Targets | Final Outcome |
---|---|---|---|
p73 | E2F-1 transactivation | BAX, PUMA, NOXA | MOMP, cytochrome c release |
Apaf-1 | E2F-1-mediated upregulation | Caspase-9 | Apoptosome formation |
Caspase-7 | Direct transcriptional induction | PARP, ICAD | DNA fragmentation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: